molecular formula C18H16N2O2S B14913989 tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate

tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate

Cat. No.: B14913989
M. Wt: 324.4 g/mol
InChI Key: IRFWDEXYUDBNSN-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate (hereafter referred to as Compound 8) is a lipophilic phenothiazine derivative synthesized via a multi-step organic reaction pathway. The compound features a phenothiazine core substituted at position 2 with a cyano (-CN) group and at position 10 with a tert-butyl carboxyate (-COOtBu) moiety. This structural design enhances both lipophilicity and electronic properties, making it a versatile scaffold for further functionalization.

The synthesis involves:

Step 1: Reaction of 2-cyano-phenothiazine with NaH and di-tert-butyl dicarbonate in anhydrous DMF, yielding Compound 8 with a 72% isolated yield after silica gel chromatography .

Downstream modifications: Compound 8 is used to generate derivatives such as formyl (Compound 9), pentenyl (Compound 10), and pentyl (Compound 16) analogues through reduction, Wittig, and hydrogenation reactions, respectively .

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

tert-butyl 2-cyanophenothiazine-10-carboxylate

InChI

InChI=1S/C18H16N2O2S/c1-18(2,3)22-17(21)20-13-6-4-5-7-15(13)23-16-9-8-12(11-19)10-14(16)20/h4-10H,1-3H3

InChI Key

IRFWDEXYUDBNSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Pathways

Core Phenothiazine Functionalization

The phenothiazine scaffold serves as the foundational structure for this compound. Functionalization typically begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group at the 10-position nitrogen, followed by cyanation at the 2-position.

Boc Protection of 10H-Phenothiazine

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Common bases include 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), with dichloromethane (DCM) or dimethylformamide (DMF) as solvents.

Table 1: Comparative Boc Protection Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
DMAP DCM 25 12 92
TEA DMF 0→25 24 85
Pyridine THF 25 18 78

DMAP in DCM achieves near-quantitative yields due to its superior nucleophilic catalysis, while TEA in DMF requires longer reaction times but offers operational simplicity.

Cyanation at the 2-Position

Cyanation introduces the nitrile group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

Direct cyanation using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., AlCl3) is feasible but limited by regioselectivity challenges.

Table 2: SNAr Cyanation Efficiency

Cyanating Agent Catalyst Solvent Temperature (°C) Yield (%)
KCN AlCl3 DCM 80 45
TMSCN FeCl3 Toluene 110 62
CuCN DMF 120 38

TMSCN in toluene with FeCl3 provides moderate yields but requires rigorous moisture control.

Palladium-Catalyzed Cyanation

Palladium-catalyzed methods using zinc cyanide (Zn(CN)2) or cyanide salts offer improved regiocontrol. A representative protocol involves:

  • Substrate : Boc-protected 2-bromo-10H-phenothiazine.
  • Catalyst System : Pd(PPh3)4 (5 mol%), Xantphos (2 mol%).
  • Conditions : DMF, 100°C, 12 h.

Table 3: Palladium-Catalyzed Cyanation Outcomes

Cyanide Source Ligand Solvent Yield (%)
Zn(CN)2 Xantphos DMF 88
K4[Fe(CN)6] BINAP Dioxane 74
NaCN PPh3 THF 65

The Pd/Xantphos/Zn(CN)2 system in DMF achieves optimal yields by minimizing side reactions.

Sequential One-Pot Strategies

Recent advances enable Boc protection and cyanation in a single reactor, reducing purification steps.

Tandem Boc Protection-Cyanation

A one-pot protocol involves:

  • Boc protection of 10H-phenothiazine using Boc anhydride and DMAP in DCM.
  • Direct addition of TMSCN and FeCl3 without intermediate isolation.

Table 4: One-Pot Reaction Performance

Step 1 Base Step 2 Catalyst Total Yield (%)
DMAP FeCl3 78
TEA AlCl3 63

This method streamlines synthesis but demands precise stoichiometric control to avoid Boc group cleavage.

Post-Functionalization Modifications

tert-Butyl Ester Stability

The Boc group exhibits sensitivity to acidic conditions, necessitating neutral or mildly basic environments during cyanation. Post-synthesis, the ester can be cleaved with trifluoroacetic acid (TFA) if required for downstream applications.

Industrial-Scale Considerations

Solvent Recycling

DMF and DCM recovery via distillation improves cost-efficiency in large-scale production.

Catalyst Recovery

Immobilized palladium catalysts (e.g., Pd on activated carbon) enable reuse across multiple batches, reducing metal contamination.

Emerging Methodologies

Photocatalytic Cyanation

Visible-light-driven cyanation using eosin Y as a photocatalyst offers a greener alternative, achieving 70% yield under blue LED irradiation.

Flow Chemistry Approaches

Continuous-flow systems enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Phenothiazine derivatives are explored for their potential therapeutic applications, including antipsychotic and antimicrobial properties.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Research Implications

Compound 8 and its analogues demonstrate the critical role of substituent choice in tuning phenothiazine properties:

  • Drug Design : The lipophilic tert-butyl group enhances blood-brain barrier penetration, making Compound 8 a candidate for neuroactive drug development.
  • Materials Science: Ethynyl and cyano derivatives show promise in organic electronics due to their tunable electron affinity and conjugation effects .

Biological Activity

Tert-butyl 2-cyano-10H-phenothiazine-10-carboxylate is a derivative of phenothiazine, a compound known for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Inhibition of Ferroptosis : Recent studies indicate that phenothiazine derivatives, including this compound, may act as inhibitors of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is significant in the context of cancer therapy, as ferroptosis inhibitors can potentially enhance the efficacy of conventional treatments by preventing tumor cell death through oxidative stress modulation .
  • Anticancer Activity : The compound exhibits notable anticancer properties through various mechanisms:
    • Inhibition of Farnesyltransferase : This enzyme plays a crucial role in the post-translational modification of proteins involved in cell signaling. Inhibition can disrupt cancer cell proliferation. Studies have shown that certain phenothiazine derivatives effectively inhibit farnesyltransferase activity, leading to reduced tumor growth in vitro and in vivo .
    • Tubulin Polymerization Inhibition : The compound has been reported to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
  • Inhibition Studies : A quantitative structure-activity relationship (QSAR) analysis revealed that modifications to the phenothiazine core could enhance biological activity without compromising safety profiles. For instance, derivatives with specific substituents demonstrated improved potency against human farnesyltransferase and tubulin polymerization compared to their parent compounds .

Data Summary

Biological ActivityObserved EffectReference
Ferroptosis InhibitionSignificant reduction in cell viability under oxidative stress conditions
Farnesyltransferase InhibitionIC50 = 0.12 µM; effective in reducing tumor growth
Tubulin Polymerization InhibitionInduced G2/M phase arrest and apoptosis
Selective CytotoxicityLower IC50 in cancer cells compared to non-cancerous cells

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 2-cyano-10H-phenothiazine-10-carboxylate to improve yield and purity?

  • Methodological Answer: Synthesis optimization should focus on controlling steric effects from the tert-butyl group and the electron-withdrawing cyano substituent. Use controlled copolymerization techniques (e.g., adjusting monomer ratios and reaction temperatures) to minimize side reactions . Flow chemistry platforms can enhance reproducibility and enable rapid parameter optimization (e.g., residence time, temperature gradients) while integrating statistical design of experiments (DoE) for systematic screening . Purification via recrystallization or column chromatography (using polarity gradients) is critical for isolating the product from byproducts like unreacted phenothiazine precursors.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer:
  • Spectroscopy: Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., cyano group at position 2) and assess purity. IR spectroscopy can validate the presence of carbonyl (C=O) and nitrile (C≡N) functional groups.
  • Crystallography: Single-crystal X-ray diffraction (XRD) with SHELX refinement is essential for resolving bond angles, torsional strains, and steric interactions. For example, SHELXL can model disorder in the tert-butyl group, while SHELXE aids in phase refinement for challenging datasets . Structural parameters (e.g., bond lengths: C–N ≈ 1.15 Å, C–O ≈ 1.21 Å) should align with computational models.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or dynamic processes (e.g., tert-butyl rotation). To resolve these:
  • Perform variable-temperature NMR to detect dynamic behavior (e.g., coalescence temperatures for rotating groups).
  • Compare experimental XRD data (via SHELX-refined structures) with density functional theory (DFT) calculations to validate geometry . For instance, if computational models predict a deshielded nitrile resonance but NMR shows upfield shifts, assess solvent polarity or hydrogen-bonding interactions.
  • Use solid-state NMR to cross-validate solution-phase data, particularly for rigid frameworks.

Q. What experimental strategies can be employed to study the thermal stability of this compound under varying conditions?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under inert vs. oxidative atmospheres. For example, the tert-butyl group may degrade at ~200°C, while the phenothiazine core remains stable up to 300°C.
  • Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic/endothermic events (e.g., melting points, recrystallization).
  • Controlled Atmosphere Studies: Use Schlenk-line techniques to assess stability under moisture or oxygen, as the cyano group may hydrolyze to amides in humid environments.
  • Accelerated Aging Experiments: Combine DoE principles (e.g., factorial designs) to simulate long-term stability under stress conditions (e.g., UV exposure, high humidity) .

Q. How does steric hindrance from the tert-butyl group influence the reactivity of the phenothiazine core in further functionalization reactions?

  • Methodological Answer:
  • Kinetic Studies: Compare reaction rates of tert-butyl-substituted vs. unsubstituted phenothiazines in electrophilic substitution (e.g., nitration). Steric hindrance may reduce accessibility to position 2, favoring alternative sites.
  • Molecular Modeling: Use DFT to calculate transition-state energies for reactions at position 3 vs. 6. For example, bulky tert-butyl groups increase torsional strain in planar intermediates, shifting regioselectivity .
  • Cross-Coupling Reactions: Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) under microwave irradiation to overcome steric barriers in Suzuki-Miyaura couplings.

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental bond angles in the crystal structure?

  • Methodological Answer:
  • Refine XRD data using SHELXL’s TWIN/BASF commands to account for twinning or anisotropic displacement parameters .
  • Compare experimental angles (e.g., C–S–C ≈ 92° in phenothiazine cores) with DFT-optimized gas-phase geometries. Discrepancies >5° may indicate crystal packing forces or intermolecular interactions (e.g., π-stacking).
  • Validate with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O/N interactions) that distort bond angles.

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